2-(Trifluoromethoxy)ethanesulfonyl chloride
Overview
Description
2-(Trifluoromethoxy)ethanesulfonyl chloride: is an organosulfur compound with the molecular formula C3H4ClF3O3S and a molecular weight of 212.58 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to an ethanesulfonyl chloride moiety. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 2-(Trifluoromethoxy)ethanesulfonyl chloride involves the reaction of 2-bromoethane with trifluoromethanol to form 2-(bromomethoxy)ethane . This intermediate is then reacted with benzenesulfonyl chloride to yield the target compound .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-(Trifluoromethoxy)ethanesulfonyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Reaction Conditions: These reactions typically occur under mild to moderate temperatures and may require the presence of a base to facilitate the reaction.
Major Products:
- The major products formed from substitution reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide derivative.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 2-(Trifluoromethoxy)ethanesulfonyl chloride is used as a building block in the synthesis of more complex organic molecules.
Protecting Group: It can serve as a protecting group for functional groups during multi-step synthesis processes.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biochemical Research: It is employed in the modification of biomolecules for research purposes.
Industry:
Material Science: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)ethanesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce the trifluoromethoxyethanesulfonyl group into target molecules.
Comparison with Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the trifluoromethoxy group.
Ethanesulfonyl chloride: Similar backbone but without the trifluoromethoxy substituent.
Trifluoromethanesulfonyl chloride: Contains the trifluoromethanesulfonyl group but differs in the length of the carbon chain.
Uniqueness:
2-(Trifluoromethoxy)ethanesulfonyl chloride is unique due to the presence of both the trifluoromethoxy group and the ethanesulfonyl chloride moiety. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other sulfonyl chlorides may not be as effective.
Properties
IUPAC Name |
2-(trifluoromethoxy)ethanesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3O3S/c4-11(8,9)2-1-10-3(5,6)7/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMHFLCOBQQOIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1118786-91-6 | |
Record name | 2-(trifluoromethoxy)ethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.